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Compound of Interest

1-Acetyl-4-(4-
Compound Name:
nitrophenyl)piperazine

Cat. No.: B094641

An In-depth Technical Guide to 1-Acetyl-4-(4-
hitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 1-Acetyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal
chemistry and synthetic research.

Chemical Structure and Identification

1-Acetyl-4-(4-nitrophenyl)piperazine is a derivative of piperazine, characterized by an acetyl
group attached to one nitrogen atom and a 4-nitrophenyl group on the other. This structure
imparts specific electronic and steric properties that make it a valuable intermediate in the
synthesis of more complex molecules.
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Identifier Value
IUPAC Name 1-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one
CAS Number 16264-08-7[1][2]

Molecular Formula

C12H15N303][3]

Molecular Weight 249.27 g/mol [3]
CC(=O)N1CCN(CC1)C2=CC=C(--INVALID-
SMILES
LINK--[O-])C=C2
1S/C12H15N303/c1-10(16)13-6-8-14(9-7-
InChl 13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-
9H2,1H3[3]
InChlKey QUZMCIMGHMRZHA-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of 1-Acetyl-4-(4-nitrophenyl)piperazine are summarized

below. It is important to note that while the compound is known to be a solid, there is limited

and inconsistent publicly available data for its melting and boiling points.

Property

Value Source

Physical Form

Solid

Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Data not available

Storage Class

11 - Combustible Solids

Spectroscopic Characterization

Detailed experimental spectra for 1-Acetyl-4-(4-nitrophenyl)piperazine are not widely

published. However, based on its structure and data from related compounds, the expected
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spectroscopic characteristics are as follows:

3.1. H NMR Spectroscopy A *H NMR spectrum has been recorded in DMSO-ds on a 300.135
MHz instrument.[3] The expected chemical shifts (d) are:

Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the AA'BB'
system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing
nitro group would be further downfield.

Piperazine Protons: Two sets of multiplets (or broad singlets) between 3.0-4.0 ppm. The
protons adjacent to the nitrophenyl group will likely be at a different chemical shift than those
adjacent to the acetyl group.

Acetyl Protons: A singlet around 2.1 ppm, corresponding to the methyl group of the acetyl
moiety.

3.2. 3C NMR Spectroscopy The expected signals in the 33C NMR spectrum would include:
Carbonyl Carbon: A signal in the range of 168-172 ppm for the acetyl carbonyl group.

Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the nitro group
would be the most downfield, and the carbon attached to the piperazine nitrogen would also
be significantly shifted.

Piperazine Carbons: Signals in the range of 40-55 ppm.
Acetyl Carbon: A signal around 21 ppm for the methyl carbon.

3.3. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption
bands for its functional groups:

e C=0 Stretch (Amide): A strong absorption band around 1650 cm~1.

e N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around
1520 cm~* and 1340 cm™1.

e C-N Stretch: Bands in the fingerprint region.
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e Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

3.4. Mass Spectrometry In a mass spectrum, the molecular ion peak [M]* would be expected at
m/z = 249. Key fragmentation patterns would likely involve the loss of the acetyl group and
cleavage of the piperazine ring.

Synthesis and Experimental Protocols

1-Acetyl-4-(4-nitrophenyl)piperazine is typically synthesized via the acetylation of 1-(4-
nitrophenyl)piperazine. The following is a representative experimental protocol based on
standard laboratory procedures for similar reactions.

4.1. Synthesis Workflow

Synthesis Workflow

Step 1: N-Arylation

Piperazine 1-Chloro-4-nitrobenzene

N 7

1-(4-Nitrophenyl)piperazine

Step 2: Acetylation

1-(4-Nitrophenyl)piperazine Acetic Anhydride

N

1-Acetyl-4-(4-nitrophenyl)piperazine

Click to download full resolution via product page

Caption: A two-step synthesis workflow for 1-Acetyl-4-(4-nitrophenyl)piperazine.
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4.2. Experimental Protocol: Acetylation of 1-(4-Nitrophenyl)piperazine
Materials:

e 1-(4-Nitrophenyl)piperazine

o Acetic Anhydride

e Asuitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
e Abase (e.g., Triethylamine or Pyridine)

o Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

e Rotary evaporator

o Standard laboratory glassware and magnetic stirrer
Procedure:

 In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in the chosen
solvent.

e Add the base (1.2 equivalents) to the solution and stir.
e Cool the mixture in an ice bath.
e Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution.

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by slowly adding water.
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o Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel to yield pure 1-Acetyl-4-(4-
nitrophenyl)piperazine.

Applications in Research and Drug Development

Piperazine derivatives are a well-established class of compounds in medicinal chemistry,
known for a wide range of biological activities. 1-Acetyl-4-(4-nitrophenyl)piperazine serves as
a key building block in the synthesis of various pharmaceutical agents. The presence of the
nitro group allows for further chemical modifications, such as reduction to an amine, which can
then be used in various coupling reactions to create diverse molecular scaffolds for drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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